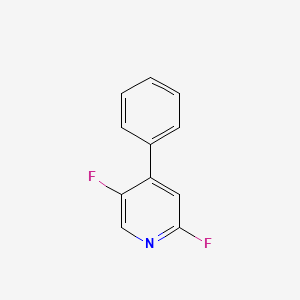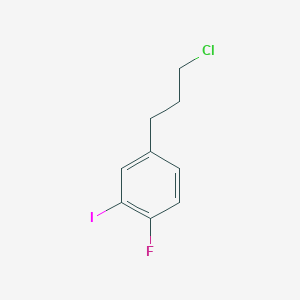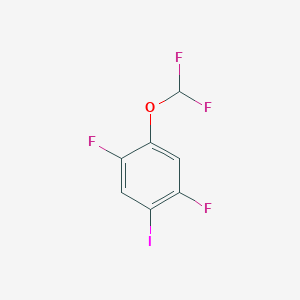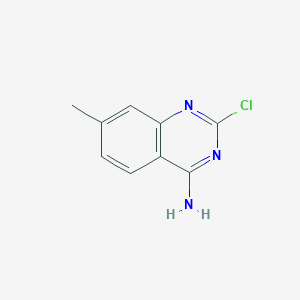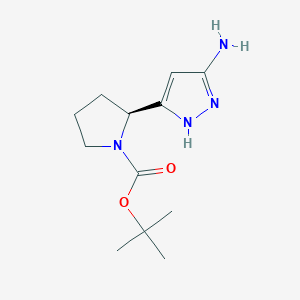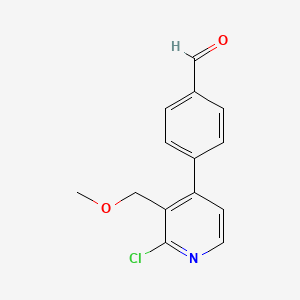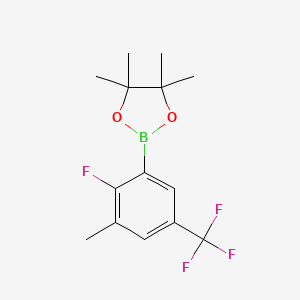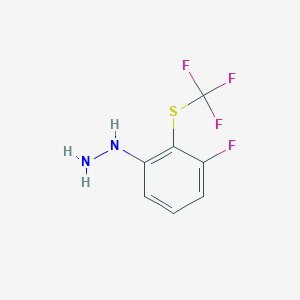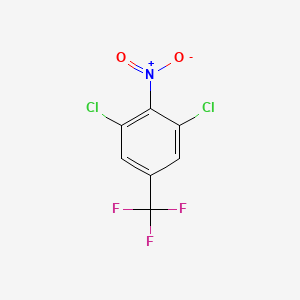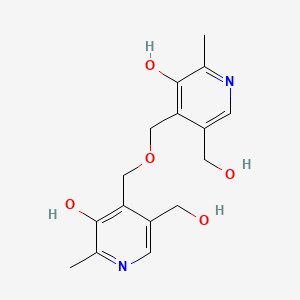
Pyridoxine impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine impurity 1 typically involves the reaction of pyridoxine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is often a byproduct of the large-scale synthesis of pyridoxine. The process involves the use of high-purity reagents and stringent quality control measures to minimize the formation of impurities. Advanced chromatographic techniques are employed to separate and quantify this compound from the main product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridoxine impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry .
Applications De Recherche Scientifique
Pyridoxine impurity 1 has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in the metabolism of vitamin B6.
Industry: It is used in the quality control and validation of pharmaceutical products containing pyridoxine.
Mécanisme D'action
The mechanism of action of Pyridoxine impurity 1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence the metabolism of pyridoxine and related compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxine (Vitamin B6): The primary compound from which Pyridoxine impurity 1 is derived.
Pyridoxal: Another form of vitamin B6 with similar chemical properties.
Pyridoxamine: A related compound that also belongs to the vitamin B6 family.
Uniqueness
This compound is unique due to its specific chemical structure, which includes two pyridine rings connected by an oxybis(methylene) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other related compounds. Its presence as an impurity in pyridoxine formulations makes it a valuable reference standard for quality control and analytical purposes .
Propriétés
Formule moléculaire |
C16H20N2O5 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
4-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methoxymethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-9-15(21)13(11(5-19)3-17-9)7-23-8-14-12(6-20)4-18-10(2)16(14)22/h3-4,19-22H,5-8H2,1-2H3 |
Clé InChI |
HFRKAACTHWVZKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)COCC2=C(C(=NC=C2CO)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


